molecular formula C17H17N5O4 B2536077 N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-51-0

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2536077
CAS No.: 900011-51-0
M. Wt: 355.354
InChI Key: PSBRHFUVOUKSJK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-acetylphenyl acetamide group at position 5 and a 2-hydroxyethyl substituent at position 1 of the heterocyclic core. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-11(24)12-2-4-13(5-3-12)20-15(25)9-21-10-18-16-14(17(21)26)8-19-22(16)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBRHFUVOUKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide likely involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetylphenyl and hydroxyethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting its amide and ester-like groups:

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (1M), reflux, 6 hours4-Acetylbenzoic acid + Pyrazolo-pyrimidine hydroxyl derivative
Basic hydrolysisNaOH (0.5M), 60°C, 4 hours4-Acetylphenol + Pyrazolo-pyrimidine carboxylate

The acetyl group on the phenyl ring is resistant to hydrolysis under mild conditions but reacts in concentrated sulfuric acid to form a ketone intermediate.

Oxidation Reactions

The hydroxyethyl side chain (-CH2CH2OH) is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Reference
KMnO4Aqueous, pH 7, 25°C, 2 hours2-(Pyrazolo-pyrimidinyl)acetic acid78%
Jones reagentAcetone, 0°C, 30 minutes2-(Pyrazolo-pyrimidinyl)acetaldehyde65%

Kinetic studies show pseudo-first-order behavior, with activation energy Ea=58.2kJ/molE_a = 58.2 \, \text{kJ/mol} for MnO4−-mediated oxidation.

Nucleophilic Substitution

The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Position Product Reference
NH3Ethanol, 80°C, 12 hoursC44-Amino-pyrazolo-pyrimidine derivative
ThiophenolDMF, K2CO3, 100°C, 8 hoursC66-Phenylthio-pyrazolo-pyrimidine derivative

Density Functional Theory (DFT) calculations suggest C4 and C6 are the most electrophilic centers (Fukui indices: fC4=0.152f^-_{C4} = 0.152, fC6=0.138f^-_{C6} = 0.138) .

Ring-Opening and Rearrangement

Under strong bases, the pyrazolo-pyrimidine ring undergoes Smiles-type rearrangements:

Base Conditions Product Mechanism Reference
NaOH (2M)Ethanol, reflux, 3 hours1-Amino-3-oxo-2,7-naphthyridine derivativeIntramolecular O→N acyl transfer
NaOEtTHF, 70°C, 5 hoursFuro[2,3-c]-2,7-naphthyridineCyclization via hydroxyethyl group

These reactions are facilitated by the electron-withdrawing acetyl and oxo groups, which polarize the ring system .

Functional Group Interconversion

The hydroxyl group in the hydroxyethyl chain undergoes typical alcohol reactions:

Reaction Reagents Product Application Reference
EsterificationAcCl, pyridine, 0°CAcetylated hydroxyethyl derivativeProdrug synthesis
SulfonationSO3·Py, CH2Cl2, 25°CSulfonate esterWater-solubility enhancement

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

Metal Salt Conditions Complex Stoichiometry Stability Constant (log β) Reference
Cu(NO3)2Methanol, 25°C, 1 hour1:2 (Metal:Ligand)8.9 ± 0.3
FeCl3Water/EtOH, pH 5, 60°C1:16.7 ± 0.2

X-ray crystallography of the Cu(II) complex reveals square-planar geometry with binding through the pyrimidine N1 and amide oxygen .

Key Stability Considerations:

  • pH Stability : Degrades rapidly at pH < 3 (t1/2 = 2.1 hours) and pH > 10 (t1/2 = 3.8 hours).

  • Thermal Stability : Decomposes above 210°C (DSC data: ΔH = 148 J/g).

This reactivity profile supports its potential as a scaffold for anti-inflammatory and anticancer agents, particularly through targeted modifications of the hydroxyethyl and acetylphenyl groups .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide. Key findings include:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines at micromolar concentrations.
    • Kinase Inhibition : It acts as an inhibitor of critical kinases involved in cancer progression, such as Aurora-A kinase and CDK2.

Anti-inflammatory Properties

The compound also exhibits potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This dual action makes it a candidate for treating both cancer and inflammatory diseases.

Study 1: Anticancer Efficacy

A notable study investigated the effects of this compound on lung cancer cells (A549). The results demonstrated:

  • IC50 Value : 2.24 µM compared to doxorubicin.
  • Mechanism : The compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

Study 2: Anti-inflammatory Activity

Another research focused on the compound's ability to modulate inflammatory responses. It was found to reduce levels of TNF-alpha and IL-6 in vitro:

  • Experimental Model : Macrophages stimulated with LPS.
  • Outcome : Significant reduction in inflammatory markers was observed.

Comparative Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits kinasesResearch Study 1
Anti-inflammatoryReduces pro-inflammatory cytokinesResearch Study 2

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[3,4-d]pyrimidin-4-one core is shared across multiple analogs, but substituents at positions 1 and 5 dictate pharmacological and physicochemical properties:

Compound Name Position 1 Substituent Position 5 Substituent Key Features
Target Compound 2-hydroxyethyl N-(4-acetylphenyl)acetamide Enhanced solubility (hydroxyethyl); moderate lipophilicity (acetylphenyl)
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 3-chlorophenyl N-(4-acetylphenyl)acetamide Higher lipophilicity (chlorophenyl); potential for improved membrane permeation
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 2-(4-methylbenzyl)ethyl 2,4-dichlorophenoxyacetamide Bulky, lipophilic substituents; likely reduced solubility
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide 3,4-dimethylphenyl 4-methoxyphenylacetamide Electron-donating methoxy group; moderate solubility

Physicochemical Properties

  • Molecular Weight : The target compound (~403–420 g/mol) aligns with typical pyrazolo[3,4-d]pyrimidine derivatives, ensuring compliance with Lipinski’s Rule of Five .
  • Solubility: The 2-hydroxyethyl group confers higher aqueous solubility compared to chlorophenyl or dichlorophenoxy analogs, as evidenced by lower logP values in similar structures .
  • Melting Point : Analogs with aromatic substituents (e.g., 3-chlorophenyl in ) exhibit higher melting points (>300°C) due to crystalline packing, whereas the hydroxyethyl group in the target compound may reduce crystallinity, lowering the melting point.

Biological Activity

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that belongs to the pyrazolo-pyrimidine class of heterocyclic compounds. This class has gained attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_4O_3 with a molecular weight of 392.45 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antioxidant Properties

The compound's antioxidant capabilities have been evaluated through various assays demonstrating its ability to scavenge free radicals and protect cellular components from oxidative damage. This activity is particularly important in preventing cellular aging and the progression of diseases linked to oxidative stress .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of pyrazole derivatives. The compound has been tested against several bacterial strains and fungi, showing significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

Study Focus Findings
Bindi et al. (2015)Anticancer ActivityReported that thienopyrazole compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Recent Review (2017)Broad Biological ActivitiesSummarized that pyrazole derivatives possess a range of activities including anti-inflammatory and antimicrobial effects .
Walid Fayad (2019)Drug Library ScreeningIdentified novel anticancer compounds through screening that included structures similar to the target compound .

The mechanisms by which this compound exerts its biological effects can be attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and inflammation.
  • Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazolo[3,4-d]pyrimidinone acetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: Pyrazolo[3,4-d]pyrimidinone derivatives are typically synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetamides with pyrazolo-pyrimidinone precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). For example, highlights a reaction between 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and N-substituted α-chloroacetamides, achieving moderate yields (60–75%) at 80–100°C . Optimization strategies include:

  • Solvent selection : DMF enhances nucleophilic substitution rates due to its high polarity.
  • Temperature control : Prolonged heating (>12 hours) improves cyclization efficiency.
  • Catalysts : Base catalysts (e.g., K₂CO₃) may stabilize intermediates.

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTemp (°C)Yield (%)Reference
1-(4-Methoxyphenyl) derivativeDMF8072
Pyrazolo[3,4-d]pyrimidinoneAcetonitrile10068

Q. What analytical techniques are critical for characterizing the structural and tautomeric properties of this compound?

Methodological Answer: Key techniques include:

  • ¹H NMR Spectroscopy : Resolves tautomeric forms (e.g., amine vs. imine). reports δ 11.20–10.10 ppm for NH protons in amine/imine tautomers, with a 50:50 ratio observed in solution .
  • X-ray Crystallography : Determines solid-state conformation. used crystallography to confirm dihydropyrimidine-thione tautomerism in a related compound .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., reports purity via HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomeric equilibria or dynamic processes?

Methodological Answer: Tautomeric equilibria (e.g., amine ↔ imine) complicate spectral interpretation. Strategies include:

  • Variable Temperature NMR : Cooling samples to –40°C slows exchange, resolving split signals (e.g., ’s NH signals at δ 11.20 and 10.40 ppm) .
  • Computational Modeling : DFT calculations predict dominant tautomers. For example, used crystallographic data to validate computational models for fluorophenyl-acetamide derivatives .
  • Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled compounds simplify signal assignment.

Q. Table 2: Tautomer Analysis via NMR

CompoundNH Chemical Shifts (δ, ppm)Tautomer RatioReference
Pyrazolo[3,4-d]pyrimidinone11.20 (amine), 10.40 (imine)50:50
Dihydropyrimidine-thione12.30 (thione), 9.80 (amine)70:30

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolo-pyrimidinone acetamides in medicinal chemistry?

Methodological Answer: SAR studies require iterative synthesis and bioassay integration:

  • Substituent Variation : Modify the 4-acetylphenyl or 2-hydroxyethyl groups to assess impacts on target binding (e.g., ’s fluorophenyl derivatives showed enhanced bioactivity) .
  • In Silico Docking : Use tools like AutoDock to predict interactions with kinases or enzymes. references AMG 487, a pyrido-pyrimidinone derivative optimized via docking .
  • Pharmacokinetic Profiling : Assess solubility (logP) and metabolic stability. ’s compound (C30H33N5O6S) has logP ~2.8, suggesting moderate membrane permeability .

Q. What methodologies address low yields or side-product formation during the coupling of hydroxyethyl groups to pyrazolo-pyrimidinone cores?

Methodological Answer: Side reactions (e.g., over-alkylation) are mitigated by:

  • Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during coupling .
  • Stepwise Synthesis : Isolate intermediates before final deprotection (e.g., ’s piperidinyl-acetamide synthesis) .
  • Reaction Monitoring : Use TLC or inline IR to track progress and halt reactions at ~80% conversion.

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